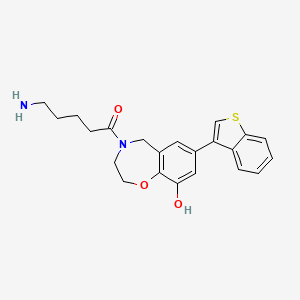![molecular formula C19H15F2N3O2 B5346461 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5346461.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide, also known as PF-06459988, is a small molecule inhibitor that targets the protein kinase known as MAP4K4. This kinase is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. PF-06459988 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide inhibits the activity of MAP4K4, a protein kinase that is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting MAP4K4, this compound reduces the activity of downstream signaling pathways that promote inflammation and disease progression.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in preclinical models of various diseases. In these studies, this compound reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the recruitment of immune cells to inflamed tissues. This compound has also been shown to reduce cell proliferation and induce apoptosis in cancer cells.
実験室実験の利点と制限
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound also has some limitations. It may have off-target effects, and its efficacy and safety in humans are still being evaluated in clinical trials.
将来の方向性
There are several future directions for the study of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide. One potential application is in the treatment of cancer, as MAP4K4 is involved in various signaling pathways that promote tumor growth and survival. Another potential application is in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis. Further studies are needed to evaluate the efficacy and safety of this compound in these diseases. Additionally, the development of more potent and selective MAP4K4 inhibitors may lead to improved therapeutic options for these diseases.
合成法
The synthesis of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide involves several steps, starting from commercially available starting materials. The first step involves the formation of a pyridine ring by reacting 2,4-difluorophenol with 3-chloropyridine in the presence of a base. The resulting intermediate is then reacted with methyl nicotinate to form the desired compound.
科学的研究の応用
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide has been extensively studied in preclinical models of various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to reduce inflammation and improve disease symptoms. This compound has also been shown to have potential in the treatment of cancer, as MAP4K4 is involved in various signaling pathways that promote tumor growth and survival.
特性
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-12-6-8-22-11-15(12)18(25)24-10-13-3-2-7-23-19(13)26-17-5-4-14(20)9-16(17)21/h2-9,11H,10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMHKMUOFXEPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-fluorobenzyl)-4-(hydroxymethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5346391.png)
![2-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5346399.png)
![5-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)-2-pyrimidinamine](/img/structure/B5346406.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5346407.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5346416.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)

![{5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-furyl}methanol](/img/structure/B5346441.png)
![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5346447.png)
![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-phenyl-2-piperazinone](/img/structure/B5346448.png)


![4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5346468.png)
![1-(4-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5346470.png)